molecular formula C11H14ClN3S B1396333 N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 856792-57-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1396333
CAS No.: 856792-57-9
M. Wt: 255.77 g/mol
InChI Key: FCKIXSHRWVIJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of 6-chloro-1,3-benzothiazole with N,N-dimethylethane-1,2-diamine under specific conditions. One common method includes dissolving the reactants in a suitable solvent such as ethanol or methanol and heating the mixture under reflux for several hours. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-benzothiazol-2-ylamine
  • N,N-dimethylethane-1,2-diamine
  • 6-chloro-1,3-benzothiazol-2-ylacetamide

Uniqueness

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzothiazole ring with the dimethylethane-1,2-diamine moiety allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKIXSHRWVIJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.